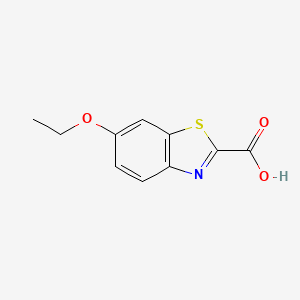

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid

Beschreibung

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid is an organic compound with the molecular formula C10H9NO3S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of an ethoxy group at the 6th position and a carboxylic acid group at the 2nd position of the benzothiazole ring.

Eigenschaften

IUPAC Name |

6-ethoxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVPHWORZKOUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-ethoxy-1,3-benzothiazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl boronic acids under palladium catalysis.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The biological activity of 6-ethoxy-1,3-benzothiazole-2-carboxylic acid is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydroorotase, disrupting essential cellular processes in bacteria . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress in cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.

6-Methoxy-1,3-benzothiazole-2-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, and the underlying mechanisms that contribute to its activity.

This compound can undergo various chemical reactions, including oxidation and condensation reactions, which are pivotal in its synthesis and functionalization for biological applications .

Biological Activity Overview

The compound has been investigated for multiple biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. It is particularly effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Anticancer Activity : The compound has demonstrated promising anticancer effects in vitro. It has been tested against several cancer cell lines, showing cytotoxicity comparable to established chemotherapeutics. For instance, it has been evaluated against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia cell lines (CEM-13), where it induced apoptosis in a dose-dependent manner .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .

- Multitargeted Action : Recent studies suggest that compounds based on the benzothiazole scaffold can act as multitarget-directed ligands (MTDLs). This means they can modulate multiple targets simultaneously, which is advantageous in treating complex diseases like cancer and neurodegeneration .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on MCF-7 cells, it was found that the compound induces apoptosis through the upregulation of p53 and activation of caspase pathways. Flow cytometry analysis confirmed that the compound effectively triggers cell death in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Ethoxy-1,3-benzothiazole-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, a related ethyl ester derivative (Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate) is synthesized via nucleophilic substitution and esterification . Key steps include:

- Step 1 : Introduction of the ethoxy group via alkylation under reflux conditions (e.g., using NaH and ethyl bromide in THF).

- Step 2 : Carboxylic acid formation through hydrolysis of the ester group, requiring controlled pH and temperature to avoid side reactions.

- Optimization : Catalytic agents like DMAP or coupling reagents (e.g., EDC/HOBt) improve yield. Reaction monitoring via TLC or HPLC is critical .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Management : Segregate waste into halogenated organic containers and coordinate with certified disposal services for incineration .

- First Aid : Immediate rinsing with water for 15 minutes if exposed; seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzothiazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, 6-Methoxy-1,3-benzothiazol-2-amine was characterized with SCXRD (space group , ), revealing planarity of the benzothiazole ring and hydrogen-bonding networks . For 6-Ethoxy derivatives:

- Challenges : Ethoxy group flexibility may lead to disordered structures. Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts.

- Validation : Compare experimental bond lengths/angles with DFT-optimized models to confirm accuracy .

Q. What computational strategies predict the reactivity of the ethoxy and carboxylic acid moieties?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The carboxylic acid group often acts as a nucleophile (high HOMO density), while the ethoxy group’s electron-donating effect stabilizes electrophilic aromatic substitution .

- MD Simulations : Solvent effects (e.g., DMSO vs. water) on protonation states can be studied using explicit solvent models.

- Case Study : For 6-substituted benzothiazoles, Hammett constants correlate substituent effects with reaction rates in acidic media .

Q. How can conflicting spectroscopic data be resolved during purity assessment?

- Methodological Answer :

- Multi-Technique Approach : Combine , , and LC-MS. For example, in 6-methyl-benzothiazole analogs, overlapping aromatic signals in NMR were resolved using .

- Impurity Profiling : Use HPLC with a C18 column (e.g., Supelco® STAR) and UV detection at 254 nm. Adjust mobile phase (acetonitrile/0.1% TFA) to separate residual starting materials .

Q. What structure-activity relationships (SARs) guide biological testing of this compound?

- Methodological Answer :

- Core Modifications : Ethoxy substitution at position 6 enhances lipophilicity (logP ↑), improving blood-brain barrier penetration in neuroactive analogs. Carboxylic acid at position 2 enables salt formation for solubility .

- Biological Assays : For antimicrobial studies, use microbroth dilution (MIC) against Gram-positive bacteria. For anti-inflammatory activity, measure COX-2 inhibition via ELISA .

- Data Interpretation : Compare IC₅₀ values of 6-Ethoxy derivatives with 6-Methoxy or 6-Hydroxy analogs to isolate substituent effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for benzothiazole derivatives?

- Methodological Answer :

- Root Causes : Variability in catalyst purity (e.g., Pd/C vs. Pd(OAc)₂), solvent dryness, or reaction time.

- Case Study : Ethyl ester derivatives showed 70–85% yields in anhydrous DMF but <50% in wet THF due to hydrolysis .

- Mitigation : Replicate conditions with strict inert atmosphere (N₂/Ar) and quantify intermediates via in situ IR to track reaction progress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.